
Diisopropylamine dihydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropylamine dihydrofluoride (DIA) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a pungent odor and is highly soluble in water. DIA is commonly used in organic synthesis, as well as in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of Diisopropylamine dihydrofluoride is not fully understood. However, it is believed that Diisopropylamine dihydrofluoride acts as a Lewis base, which can donate a pair of electrons to a Lewis acid. This property makes Diisopropylamine dihydrofluoride an excellent catalyst for various chemical reactions.
Biochemical and Physiological Effects:
Diisopropylamine dihydrofluoride has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This property makes Diisopropylamine dihydrofluoride a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Diisopropylamine dihydrofluoride has several advantages for lab experiments. It is a highly reactive compound that can catalyze various chemical reactions. It is also relatively easy to handle and can be used in large quantities. However, Diisopropylamine dihydrofluoride is highly toxic and can cause severe burns and respiratory problems if not handled properly. Therefore, it should be used with caution in the laboratory.
Orientations Futures
There are several future directions for the use of Diisopropylamine dihydrofluoride in scientific research. One area of interest is the development of new catalysts based on Diisopropylamine dihydrofluoride for various chemical reactions. Another area of interest is the use of Diisopropylamine dihydrofluoride as a therapeutic agent for the treatment of neurological disorders. Additionally, the development of new synthetic methods for the production of Diisopropylamine dihydrofluoride is an area of ongoing research.
In conclusion, Diisopropylamine dihydrofluoride is a versatile compound that has many applications in scientific research. Its unique properties make it an excellent catalyst for various chemical reactions, and it has potential therapeutic applications in the treatment of neurological disorders. However, caution should be exercised when handling Diisopropylamine dihydrofluoride due to its highly toxic nature. Ongoing research in the field of Diisopropylamine dihydrofluoride synthesis and its applications will continue to expand our understanding of this important compound.
Méthodes De Synthèse
The synthesis of Diisopropylamine dihydrofluoride involves the reaction of diisopropylamine with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the resulting product is purified to obtain pure Diisopropylamine dihydrofluoride. The synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Diisopropylamine dihydrofluoride has a wide range of applications in scientific research. It is commonly used in organic synthesis as a catalyst for various reactions, such as the Friedel-Crafts acylation reaction. Diisopropylamine dihydrofluoride is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Propriétés
Numéro CAS |
131190-79-9 |
|---|---|
Formule moléculaire |
C6H17F2N |
Poids moléculaire |
141.2 g/mol |
Nom IUPAC |
N-propan-2-ylpropan-2-amine;dihydrofluoride |
InChI |
InChI=1S/C6H15N.2FH/c1-5(2)7-6(3)4;;/h5-7H,1-4H3;2*1H |
Clé InChI |
DHBMDAIKHIWLTF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C.F.F |
SMILES canonique |
CC(C)NC(C)C.F.F |
Pictogrammes |
Corrosive; Acute Toxic |
Synonymes |
DIISOPROPYLAMINE DIHYDROFLUORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





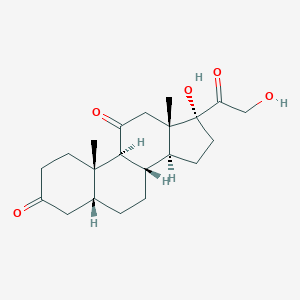
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
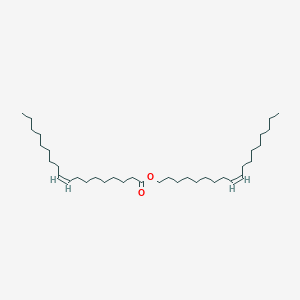

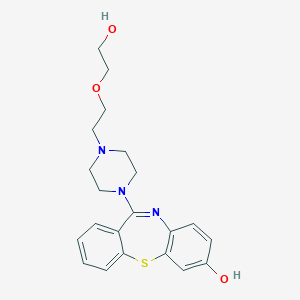
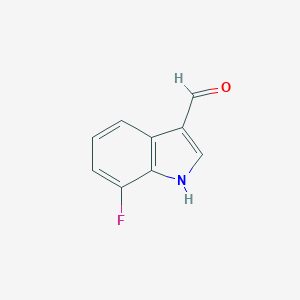
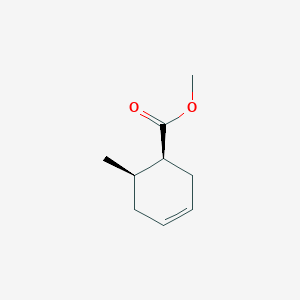
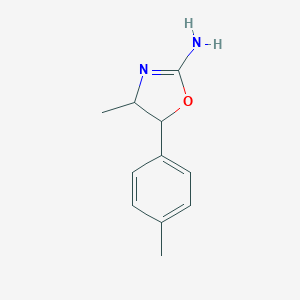

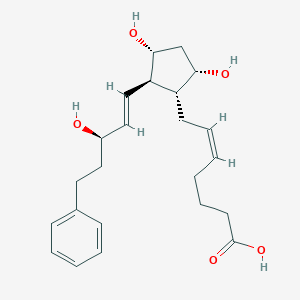
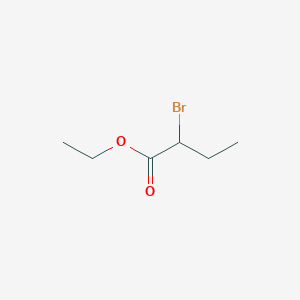
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)